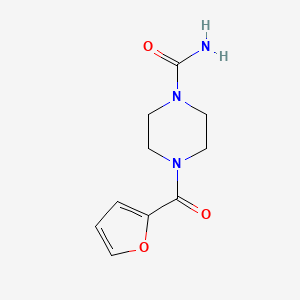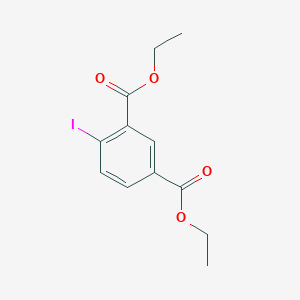
4-Iodo-isophthalic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-isophthalic acid diethyl ester is an organic compound that belongs to the family of isophthalic acid derivatives It is characterized by the presence of an iodine atom attached to the benzene ring of isophthalic acid, with two ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-isophthalic acid diethyl ester typically involves the iodination of isophthalic acid diethyl ester. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Iodo-isophthalic acid diethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing ester groups.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Reduction Reactions: Products are diols or alcohol derivatives.
科学的研究の応用
4-Iodo-isophthalic acid diethyl ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It can be a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme interactions and biochemical pathways.
作用機序
The mechanism of action of 4-Iodo-isophthalic acid diethyl ester depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps. The ester groups can be hydrolyzed to carboxylic acids or reduced to alcohols, depending on the reaction conditions.
類似化合物との比較
Similar Compounds
- 4-Bromo-isophthalic acid diethyl ester
- 4-Chloro-isophthalic acid diethyl ester
- 4-Fluoro-isophthalic acid diethyl ester
Comparison
4-Iodo-isophthalic acid diethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives and applications.
特性
分子式 |
C12H13IO4 |
|---|---|
分子量 |
348.13 g/mol |
IUPAC名 |
diethyl 4-iodobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13IO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
PGIIXIHXWPUZIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


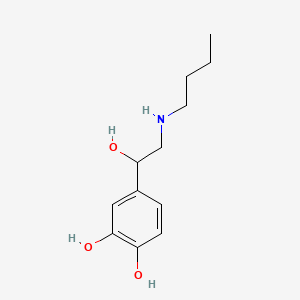
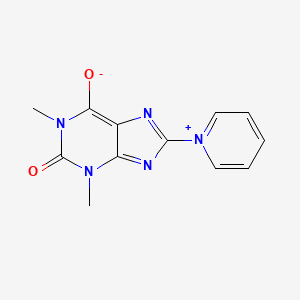
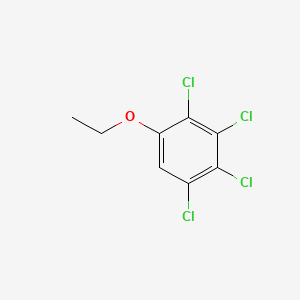
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
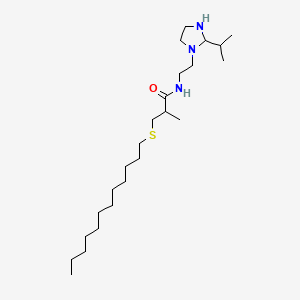
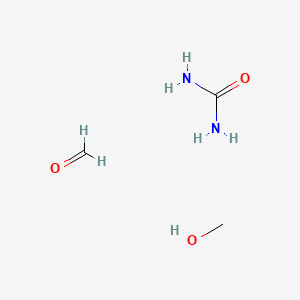
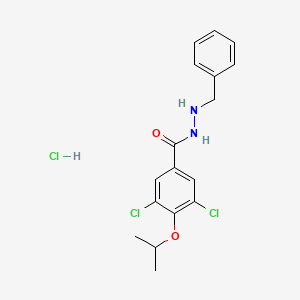
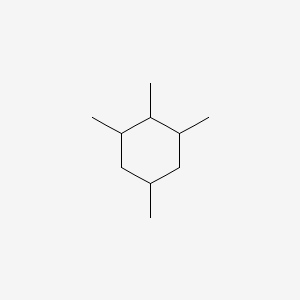
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
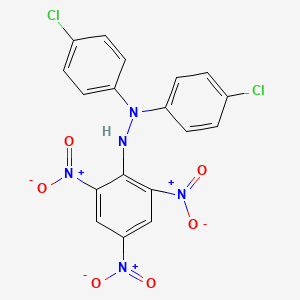
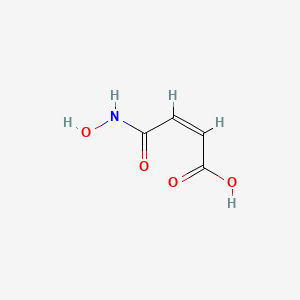
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
